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molecular formula C9H14N2O2S B179909 N-(4-(2-Aminoethyl)phenyl)methanesulfonamide CAS No. 114365-12-7

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

Cat. No. B179909
M. Wt: 214.29 g/mol
InChI Key: SXYAAGQHMZVOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102914

Procedure details

4'-(2-Benzylaminoethyl)methanesulfonanilide (XXIX.HCl) (8.0 g) and 20% Pd/C (0.5 g) were combined in MeOH (200 ml) and heated at 40° for 18 hours in a Parr hydrogenator under an average hydrogen pressure of 3 atmospheres. The catalyst was filtered off. Concentration of the filtrate caused precipitation of Compound (XXVIII).HCl, 5.5 g as a white solid, m.p. 244°-246° (decomp.), whose elemental analysis for C, H, and N, and NMR spectrum were consistent with the structure indicated.
Name
4'-(2-Benzylaminoethyl)methanesulfonanilide
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][C:11]1[CH:21]=[CH:20][C:14]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])=[CH:13][CH:12]=1)C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH2:9][CH2:10][C:11]1[CH:21]=[CH:20][C:14]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])=[CH:13][CH:12]=1

Inputs

Step One
Name
4'-(2-Benzylaminoethyl)methanesulfonanilide
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCC1=CC=C(NS(=O)(=O)C)C=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 40° for 18 hours in a Parr hydrogenator under an average hydrogen pressure of 3 atmospheres
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
precipitation of Compound (XXVIII)

Outcomes

Product
Name
Type
Smiles
NCCC1=CC=C(NS(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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